2-chloro-5-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Overview
Description
2-chloro-5-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organic compound that features both nitro and trifluoromethyl groups, making it a molecule of interest in various chemical and industrial applications. The presence of these functional groups imparts unique chemical properties, including high reactivity and stability under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves multiple steps:
Nitration of Chlorobenzene: The initial step involves the nitration of chlorobenzene to produce 2-chloro-5-nitrochlorobenzene. This is achieved by treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Trifluoromethylated Intermediate: The next step involves the introduction of the trifluoromethyl group. This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Esterification: The final step is the esterification of the intermediate with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid. This reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation or recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl groups, using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized trifluoromethyl derivatives.
Scientific Research Applications
2-chloro-5-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: The compound is used in the development of agrochemicals, including herbicides and insecticides, due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, where its unique chemical properties enhance performance characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate depends on its application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.
In Agricultural Chemistry: It may function by disrupting essential biological processes in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrophenyl 3,3,3-trifluoropropanoate: Similar structure but lacks the additional trifluoromethyl group.
2-chloro-5-nitrophenyl 2,2,2-trifluoroacetate: Similar ester functionality but with a different acyl group.
Uniqueness
2-chloro-5-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties, such as high electronegativity and resistance to metabolic degradation.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF6NO4/c11-5-2-1-4(18(20)21)3-6(5)22-8(19)7(9(12,13)14)10(15,16)17/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAGEHVFVCLARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF6NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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